molecular formula C16H15ClN2O2 B12039531 2-(2-Chlorophenoxy)-N'-(4-methylbenzylidene)acetohydrazide CAS No. 409348-99-8

2-(2-Chlorophenoxy)-N'-(4-methylbenzylidene)acetohydrazide

Cat. No.: B12039531
CAS No.: 409348-99-8
M. Wt: 302.75 g/mol
InChI Key: QYPUKRBEVGXRMG-VCHYOVAHSA-N
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Description

2-(2-Chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide is an organic compound with the molecular formula C16H15ClN2O2 It is a derivative of acetohydrazide, characterized by the presence of a chlorophenoxy group and a methylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide typically involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(2-chlorophenoxy)acetohydrazide. This intermediate is then reacted with 4-methylbenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of ethanol as a solvent and an acid catalyst to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetohydrazide: Lacks the methylbenzylidene group.

    N’-(4-methylbenzylidene)acetohydrazide: Lacks the chlorophenoxy group.

    4-methylbenzylideneacetohydrazide: Lacks both the chlorophenoxy and acetohydrazide groups.

Uniqueness

2-(2-Chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide is unique due to the presence of both the chlorophenoxy and methylbenzylidene groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

409348-99-8

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15ClN2O2/c1-12-6-8-13(9-7-12)10-18-19-16(20)11-21-15-5-3-2-4-14(15)17/h2-10H,11H2,1H3,(H,19,20)/b18-10+

InChI Key

QYPUKRBEVGXRMG-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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